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Compound of Interest

Compound Name:
2,3-dihydro-1H-pyrrolo[3,4-

c]pyridine

Cat. No.: B1585805 Get Quote

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, a bicyclic heterocyclic system, represents a

significant scaffold in modern medicinal chemistry.[1][2] This core structure, comprising a

pyrrole ring fused to a pyridine nucleus, is one of six possible isomers of pyrrolopyridine,

sometimes referred to as azaizoindoles.[1][2] Its rigid framework and the specific spatial

arrangement of its nitrogen atoms make it an attractive template for designing molecules that

can interact with a variety of biological targets. Derivatives of this core have demonstrated a

remarkable breadth of pharmacological activities, including analgesic, sedative, antidiabetic,

antimycobacterial, antiviral, and antitumor properties, underscoring its value as a privileged

structure in drug discovery.[1][2][3] This guide provides a detailed examination of the

fundamental physicochemical properties, synthetic routes, and spectroscopic characteristics of

the parent 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core, offering a foundational understanding

for professionals engaged in its application.

Core Physicochemical Properties
Understanding the intrinsic physicochemical properties of a scaffold is critical for predicting its

behavior in biological systems and for guiding the design of derivatives with optimal drug-like

characteristics.

Molecular and Physical Characteristics
The parent core is a relatively small, polar molecule. Its key properties are summarized below.
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Property Value Source

Molecular Formula C₇H₈N₂ [4][5]

Molecular Weight 120.15 g/mol [4][5]

Boiling Point 212 °C [6]

Density 1.114 g/cm³ [6]

Flash Point 82 °C [6]

CAS Number 496-13-9 [5]

Solubility and Lipophilicity Profile
The balance between hydrophilicity and lipophilicity is a determining factor in a molecule's

absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (XLogP3): The computed XLogP3 value for the core is -0.2.[5] This negative

value indicates a generally hydrophilic nature, suggesting that the parent scaffold has a

preference for aqueous environments over lipid ones. This is a crucial starting point for

derivatization, as lipophilicity often needs to be increased to facilitate passage across

biological membranes.

Topological Polar Surface Area (TPSA): The TPSA is calculated to be 24.9 Å².[5] This value,

representing the surface area occupied by polar atoms, is well within the range typically

associated with good oral bioavailability and cell permeability.

Aqueous Solubility: While specific experimental solubility data is not widely published, the

hydrophilic nature suggested by its LogP value implies moderate to good solubility in water.

To enhance aqueous solubility for formulation purposes, the core is often converted to its

hydrochloride salt.[7][8]

Electronic Properties and Ionization (pKa)
The basicity of the nitrogen atoms is a key feature influencing the core's interaction with

biological targets and its pharmacokinetic properties.
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The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core contains two nitrogen atoms: a pyrrole-

type nitrogen and a pyridine-type nitrogen.

The lone pair of electrons on the pyrrole nitrogen is part of the aromatic system, making it

non-basic.

The pyridine nitrogen's lone pair is orthogonal to the aromatic system, making it the primary

basic center.

While experimental pKa data for the parent core is scarce, predictive models for related

pyrrolopyridine systems suggest a pKa for the strongest basic site (the pyridine nitrogen) to

be around 4.48. This weak basicity means the molecule will be partially protonated at

physiological pH, a factor that can be fine-tuned through substitution on the ring system.

Structural and Crystallographic Data
As of this guide's publication, a single-crystal X-ray diffraction structure for the unsubstituted

2,3-dihydro-1H-pyrrolo[3,4-c]pyridine parent core is not available in public databases.[9]

However, X-ray crystallography is an indispensable tool for characterizing its derivatives.

Structural analysis of derivatives provides precise information on:

Bond lengths and angles: Confirming the geometry of the fused ring system.

Molecular conformation: Understanding the three-dimensional shape adopted by

substituents.

Intermolecular interactions: Revealing how molecules pack in the solid state, which can

influence properties like solubility and stability.[10]

For example, crystallographic studies on related fused heterocyclic systems confirm the

planarity of the core and reveal how substituents can induce twists and engage in specific

interactions like π–π stacking.[10]

Spectroscopic Characterization
The identity and purity of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core are routinely

confirmed using standard spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum is highly characteristic. Published data for the parent

core in CDCl₃ shows distinct signals for the aromatic and aliphatic protons.[4]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity

Pyridine H 8.51 Singlet

Pyridine H 8.41-8.45 Triplet

Pyridine H 7.13-7.20 Multiplet

CH₂ 4.25 Singlet

CH₂ 4.22 Singlet

¹³C NMR: While a spectrum for the parent core is not readily available, data from substituted

derivatives show characteristic shifts.[11] Aromatic carbons typically appear in the δ 110-150

ppm range, while the aliphatic CH₂ carbons of the dihydro-pyrrolo ring are found further

upfield.

Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups. Expected characteristic absorption bands

for the core include:

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹ corresponding to the pyrrole

N-H group.[12]

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.[12]

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.[12]

C=C and C=N Stretches: A series of bands in the 1450-1620 cm⁻¹ region, characteristic of

the fused aromatic system.[11]
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Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and fragmentation pattern. For the parent

core, the electron ionization (EI) mass spectrum would show a molecular ion (M⁺) peak at m/z

= 120, corresponding to its molecular weight.

Synthesis of the Core Scaffold
The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core can be synthesized through several

established routes. A common and efficient method starts from furo[3,4-c]pyridine-1,3-dione,

which is an important medical intermediate.[7]

Experimental Protocol: Three-Step Synthesis from
Furo[3,4-c]pyridine-1,3-dione
This protocol describes the lactamization and subsequent reduction to form the target scaffold.

[7]

Step 1: Lactamization

Objective: To convert the anhydride starting material into a lactam (2H-pyrrolo[3,4-c]pyridine-

1,3-dione).

Procedure:

Combine furo[3,4-c]pyridine-1,3-dione with a suitable nitrogen source (e.g., ammonia or

an amine) in a high-boiling solvent such as o-xylene.

Heat the mixture under reflux to drive the reaction to completion.

Upon cooling, the lactam product typically precipitates and can be isolated by filtration.

Step 2: Reduction

Objective: To reduce the lactam carbonyl groups to methylene (CH₂) groups, forming the 2,3-
dihydro-1H-pyrrolo[3,4-c]pyridine core.

Procedure:
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Suspend the lactam from Step 1 in an anhydrous ethereal solvent like tetrahydrofuran

(THF).

Add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane

(BH₃), portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic

reaction.

After the addition is complete, allow the mixture to warm to room temperature and then

heat to reflux to ensure complete reduction.

Carefully quench the reaction with water and a base (e.g., NaOH solution) and extract the

product into an organic solvent.

Step 3: Salification (Optional)

Objective: To form the hydrochloride salt for improved handling and aqueous solubility.

Procedure:

Dissolve the crude product from Step 2 in a solvent like methanol.

Add a solution of hydrochloric acid (e.g., HCl in ether or isopropanol).

The hydrochloride salt will precipitate and can be collected by filtration and dried.

Caption: Key steps in the synthesis of the pyrrolo[3,4-c]pyridine core.

Chemical Reactivity and Therapeutic Relevance
The true value of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core lies in its utility as a versatile

building block for constructing complex, biologically active molecules.[1]

Site of Derivatization: The pyrrole nitrogen is a common site for substitution, allowing the

introduction of various side chains through N-alkylation or N-acylation. These modifications

are crucial for modulating the molecule's pharmacological profile and ADME properties.

Therapeutic Applications: The strategic importance of this scaffold is highlighted by its

presence in compounds developed for a wide range of diseases. For instance, specific 2,3-
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dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives have been patented as potent inhibitors of

Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy.[13][14]

Other derivatives have been investigated as GPR119 agonists for treating type 2 diabetes

and obesity, and as antimycobacterial agents targeting the InhA enzyme.[1][15]

Conclusion
The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core is a well-defined scaffold with a favorable

physicochemical profile for drug development. Its hydrophilic nature, moderate polarity, and

synthetically accessible structure make it an excellent starting point for the design of novel

therapeutics. A thorough understanding of its fundamental properties—from solubility and pKa

to its characteristic spectroscopic signatures—is essential for any researcher or scientist aiming

to leverage this privileged scaffold to address complex challenges in medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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